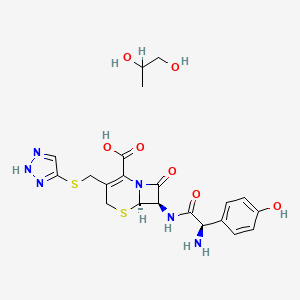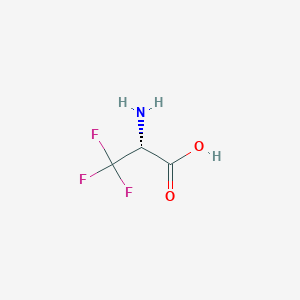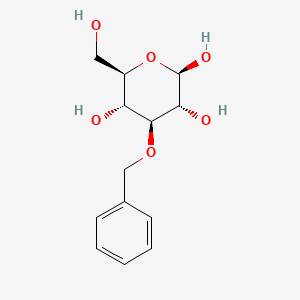![molecular formula C₁₀H₁₀N₄O₃ B1148309 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime CAS No. 258521-20-9](/img/structure/B1148309.png)
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves multiple steps, starting from aryl/aralkyl organic acids, through esterification, hydrazidation, and finally cyclization to obtain the oxadiazole core. A specific example includes the preparation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, where aryl/aralkyl organic acids are converted successively into corresponding esters, hydrazides, and then 1,3,4-oxadiazol-2-thiols before final synthesis steps are applied (Gul et al., 2017).
Molecular Structure Analysis
The structural elucidation of these compounds typically involves IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques confirm the presence of the 1,3,4-oxadiazole ring and other substituents, providing insights into the molecular structure and potential reactivity sites of the compounds.
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives undergo various chemical reactions, including alkylation, Michael addition, and cycloaddition reactions, demonstrating their versatility in organic synthesis. For example, azidoximes derived from 1,2,5-oxadiazol-3-yl)aldoxime can participate in cycloaddition reactions with alkynes to yield triazolylketoximes, showcasing the chemical reactivity of oxadiazole derivatives (Romanova et al., 2003).
科学的研究の応用
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives are prominent in the field of medicinal chemistry due to their wide range of bioactivities. These compounds are explored for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors through multiple weak interactions, making these derivatives potent therapeutic agents for treating various diseases (Verma et al., 2019).
Synthesis and Pharmacology
Recent advancements in the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have significantly increased their pharmacological activity. These enhancements are attributed to hydrogen bond interactions with biomacromolecules, showcasing the oxadiazole ring as a biologically active unit in numerous compounds. Oxadiazole derivatives exhibit a range of activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects (Wang et al., 2022).
Biological Roles and Synthetic Approaches
The development of 1,3,4-oxadiazole cores for new medicinal species is underpinned by innovative methods for their synthesis and medicinal applications. These derivatives play a crucial role in the treatment of numerous diseases, making them a focal point of current research. The exploration of 1,3,4-oxadiazole candidates over the past 15 years has led to significant contributions to therapeutic development (Nayak & Poojary, 2019).
Metal-Ion Sensing and Other Applications
Besides pharmacological applications, 1,3,4-oxadiazole scaffolds have broad applications in diverse fields, including material science and organic electronics. They are particularly noted for their potential as chemosensors due to high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of coordination sites. These properties make 1,3,4-oxadiazoles a prominent choice for metal-ion sensors, highlighting the versatility of these compounds beyond medicinal chemistry (Sharma et al., 2022).
Safety And Hazards
特性
IUPAC Name |
N'-hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c11-9(14-15)5-16-8-3-1-7(2-4-8)10-13-12-6-17-10/h1-4,6,15H,5H2,(H2,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDSGEINHPCNQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)OCC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN=CO2)OC/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


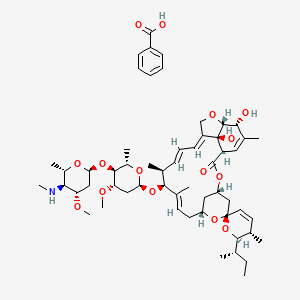
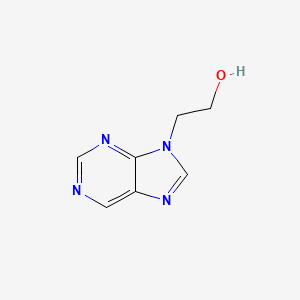
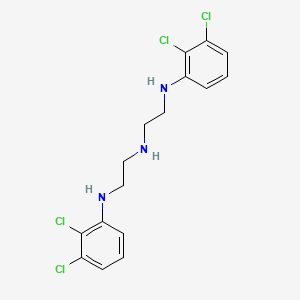
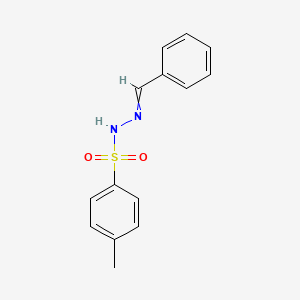
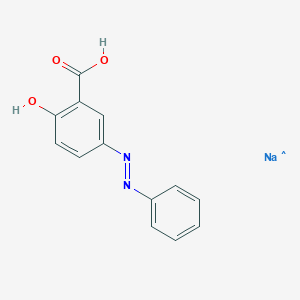
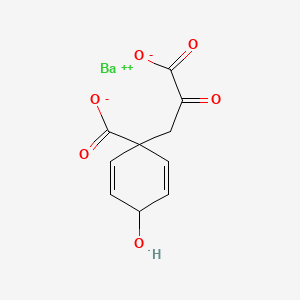
![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)
